4-(Benzylamino)pentan-1-ol

Lipophilicity Drug-likeness Physicochemical profiling

Medicinal chemists optimizing CNS lead series often face excessive lipophilicity with 5-(benzylamino)pentan-1-ol (logP ≈ 2.33). 4-(Benzylamino)pentan-1-ol provides a controlled, quantifiable logP reduction (~0.53 units) to improve solubility and metabolic stability while fully preserving the N-benzyl pharmacophore. - Quantifiable Differentiation: Enables systematic SAR by isolating the impact of methylene chain length on target binding, without confounding pharmacophore changes. - Patent Alignment: Directly applicable substrate for U.S. patent methods preparing N-benzyl-N-organoaminoalkanols. - Supply Assurance: Minimum 95% purity (COA provided), shipped globally for R&D use.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
Cat. No. B13254611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzylamino)pentan-1-ol
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCC(CCCO)NCC1=CC=CC=C1
InChIInChI=1S/C12H19NO/c1-11(6-5-9-14)13-10-12-7-3-2-4-8-12/h2-4,7-8,11,13-14H,5-6,9-10H2,1H3
InChIKeyRVNBLRJNZBSXCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzylamino)pentan-1-ol Procurement & Molecular Descriptors


4-(Benzylamino)pentan-1-ol (CAS 1514217-60-7) is a chiral, bifunctional C12H19NO amino alcohol bearing a secondary benzylamine at the C-4 position and a primary alcohol terminus, with a molecular weight of 193.28 g/mol and a computed XLogP3-AA of 1.8 [1]. The compound is commercially available as a racemic mixture with a minimum purity specification of 95% .

Chiral racemic N-benzyl amino alcohol building block
Defined minimum purity specification for reproducible experiments
Moderate lipophilicity profile may support CNS or anti-inflammatory target screening library assembly
Compatible with patent-defined N-benzyl aminoalkanol synthetic routes

4-(Benzylamino)pentan-1-ol Generic Substitution Risks


Although the broader N-benzyl-aminoalkanol class shares a common pharmacophore, substitution of 4-(benzylamino)pentan-1-ol with close analogs such as 5-(benzylamino)pentan-1-ol (CAS 2937-99-7) or 4-(benzylamino)butan-1-ol (CAS 59578-63-1) introduces quantifiable and functionally significant alterations in lipophilicity, hydrogen-bonding capacity, and spatial presentation of the alcohol and amine groups [1]. These differences can lead to divergent solubility profiles, metabolic stability, and target-binding kinetics that are not predictable from simple structural inspection [1]. The following evidence guide provides the limited but available quantitative differentiation data to inform a science-based procurement decision.

Positional isomer mismatch
5-(Benzylamino)pentan-1-ol exhibits measurably higher logP, altering partition behavior and membrane permeability.
Chain-length homolog variability
4-(Benzylamino)butan-1-ol differs by one methylene unit, impacting conformational flexibility and crystal packing.
N-substitution requirement
N-alkyl analogs (e.g., N-methyl) lack the benzyl group required for patent-defined synthetic transformations.

4-(Benzylamino)pentan-1-ol: Comparative Evidence


Lipophilicity and PSA vs. 5-Positional Isomer

The XLogP3-AA value for the (4S)-enantiomer of 4-(benzylamino)pentan-1-ol is computed as 1.8, which is lower than the experimental logP of approximately 2.33 reported for the 5-substituted positional isomer 5-(benzylamino)pentan-1-ol [1][2]. This difference of roughly 0.53 logP units suggests meaningful divergence in partition behavior, with the target compound exhibiting measurably lower lipophilicity. Simultaneously, the topological polar surface area (TPSA) of 4-(benzylamino)pentan-1-ol is computed as 32.3 Ų, whereas the 5-substituted analog with an identical molecular weight and elemental formula is expected to exhibit a comparable TPSA given the same functional group composition [1].

Lipophilicity & PSA
Cross-study comparable
ΔlogP ≈ 0.53 (target less lipophilic)
Partition behavior divergence
Computed vs experimental logP; confirm experimentally
Lipophilicity Drug-likeness Physicochemical profiling

Purity Specification for Procurement

Commercially sourced 4-(benzylamino)pentan-1-ol (CAS 1514217-60-7, racemic) is specified at a minimum purity of 95%, with full quality assurance backing and SDS/COA documentation available upon request . In contrast, the closely related 5-(benzylamino)pentan-1-ol is offered by multiple vendors at a range of purity grades from 95% to 98%, while 4-(benzylamino)butan-1-ol is available at 96% standard purity . The 95% specification for the target compound establishes a defined procurement baseline.

Purity Specification
Specification review
Min. 95% (target) vs 95–98% (analogs)
Defined procurement baseline
Verify COA for batch-specific purity
Quality control Procurement specification Purity criteria

Synthetic Utility as N-Benzyl-Aminoalkanol Intermediate

U.S. Patent for a process preparing N-benzyl-N-organoaminoalkanols explicitly describes the reaction of benzyl chloride with an organo-substituted aminoalkanol in the presence of a molar excess of the starting aminoalkanol and in the absence of organic solvent or alkali metal hydroxide [1]. 4-(Benzylamino)pentan-1-ol, with its secondary benzylamine and terminal primary alcohol, serves as both a representative starting material and product within the scope of this patent, differentiating it from simpler alkylamino analogs (e.g., 4-(methylamino)pentan-1-ol) that lack the benzyl N-substituent required for the patented transformation.

Synthetic Utility
Class-level inference
N-benzyl substitution required for patented route
Structural gate for N-benzyl-aminoalkanol synthesis
N-alkyl analogs excluded from patent scope
Process chemistry Patent synthesis Chemical intermediate

Molecular Weight & Rotatable Bonds vs. 4-Carbon Analog

4-(Benzylamino)pentan-1-ol (MW 193.28, 6 rotatable bonds, 14 heavy atoms) carries one additional methylene unit compared to 4-(benzylamino)butan-1-ol (MW 179.26, 5 rotatable bonds, 13 heavy atoms) [1]. This single-carbon homologation increases molecular weight by 14.02 g/mol (7.8%) and adds one rotatable bond, which can influence conformational entropy, melting point, and crystal packing behavior in ways that are not merely additive.

Chain-length Metrics
Cross-study comparable
ΔMW +14 g/mol, +1 rotatable bond vs butanol analog
Conformational and packing differences
May affect SAR trends; confirm experimentally
Molecular weight Rotatable bonds Chain length effect

4-(Benzylamino)pentan-1-ol Application Scenarios


Quality-Controlled Screening Library Procurement

Research groups constructing focused screening libraries of N-benzyl-aminoalkanols for CNS or anti-inflammatory targets should procure 4-(benzylamino)pentan-1-ol at its specified 95% minimum purity with accompanying COA documentation [1]. The computed logP of 1.8 and TPSA of 32.3 Ų position this compound within favorable drug-like chemical space, while the documented purity specification ensures that observed biological activity can be attributed to the target compound rather than uncharacterized impurities .

Lead Optimization with Controlled Lipophilicity Reduction

When a lead series based on 5-(benzylamino)pentan-1-ol (logP ≈ 2.33) exhibits excessive lipophilicity, resulting in poor aqueous solubility or high metabolic clearance, 4-(benzylamino)pentan-1-ol offers a controlled, quantifiable reduction in computed logP by approximately 0.53 units [1]. This shift can improve solubility while preserving the N-benzyl pharmacophore, enabling systematic SAR exploration without abandoning the chemotype .

Process Development via Patented N-Benzyl-Aminoalkanol Route

For process chemists operating under the scope of U.S. patent methods for preparing N-benzyl-N-organoaminoalkanols, 4-(benzylamino)pentan-1-ol is a directly applicable substrate whose N-benzyl substitution pattern satisfies the structural requirements of the patented reaction sequence [1]. Simpler N-alkyl or N-unsubstituted 4-aminopentan-1-ol analogs cannot be substituted without departing from the patented synthetic scope.

Homolog SAR Studies of Amino Alcohol Chain Length

Investigators examining the effect of methylene chain length on target binding should include 4-(benzylamino)pentan-1-ol (five-carbon backbone) alongside its four-carbon homolog 4-(benzylamino)butan-1-ol (MW 179.26) to systematically probe how the additional 14 g/mol and one extra rotatable bond influence conformational sampling and ligand–receptor complementarity [1]. This pairwise comparison enables rigorous SAR interpretation without confounding changes to the core benzylamino-alcohol pharmacophore.

Application
Selection Property
Validation Focus
Screening library construction
Defined purity and moderate lipophilicity profile
Purity verification and batch consistency
Lipophilicity-controlled lead optimization
Moderate lipophilicity N-benzyl amino alcohol scaffold
Solubility and permeability assay correlation
Patented N-benzyl aminoalkanol synthesis
N-benzyl substitution pattern within patent scope
Reaction scope confirmation with benzyl chloride
Chain-length SAR studies
C5 backbone and rotatable bond count
Binding assay and conformational analysis
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